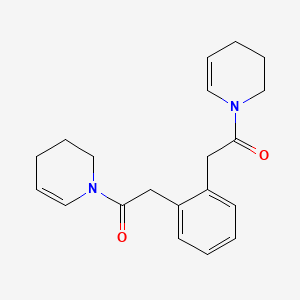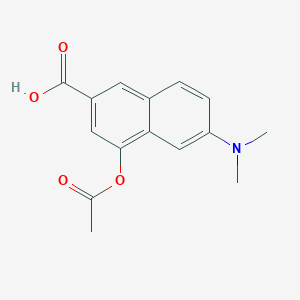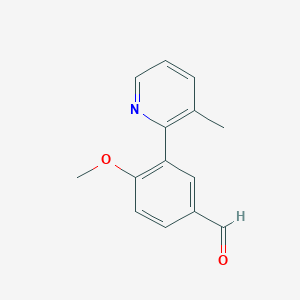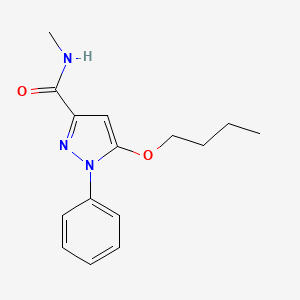
Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 . This compound is characterized by its unique structure, which includes a pyridine ring and a phenylenebis(1-oxo-2,1-ethanediyl) moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves several steps. One common method includes the reaction of 1,2-phenylenebis(1-oxo-2,1-ethanediyl) with pyridine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may involve catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) can be compared with similar compounds such as:
Piperidine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis-: Similar structure but with a piperidine ring instead of a pyridine ring.
Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-: Contains a pyrrolidine ring and different substituents.
These comparisons highlight the unique structural features and chemical properties of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-).
Eigenschaften
CAS-Nummer |
52881-80-8 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-pyridin-1-yl)-2-[2-[2-(3,4-dihydro-2H-pyridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-11-5-1-6-12-21)15-17-9-3-4-10-18(17)16-20(24)22-13-7-2-8-14-22/h3-5,7,9-11,13H,1-2,6,8,12,14-16H2 |
InChI-Schlüssel |
CQDVIEOVRSNWNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CN(C1)C(=O)CC2=CC=CC=C2CC(=O)N3CCCC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)


![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)









